6-CHLORO-5-FLUORO-7-AZAINDOLE

PIM kinase Kinase selectivity Medicinal chemistry

6-Chloro-5-fluoro-7-azaindole (systematic name: 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine) is a heterocyclic chemical building block belonging to the 7-azaindole family. Its molecular architecture features a pyrrolo[2,3-b]pyridine core simultaneously substituted with an electron-withdrawing chlorine atom at the 6-position and a fluorine atom at the 5-position.

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
CAS No. 1190321-96-0
Cat. No. B1465030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-CHLORO-5-FLUORO-7-AZAINDOLE
CAS1190321-96-0
Molecular FormulaC7H4ClFN2
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESC1=CNC2=NC(=C(C=C21)F)Cl
InChIInChI=1S/C7H4ClFN2/c8-6-5(9)3-4-1-2-10-7(4)11-6/h1-3H,(H,10,11)
InChIKeyNYXAEXRADNADKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-fluoro-7-azaindole (CAS 1190321-96-0): A Dual-Substituted 7-Azaindole Building Block for Kinase-Targeted Medicinal Chemistry


6-Chloro-5-fluoro-7-azaindole (systematic name: 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine) is a heterocyclic chemical building block belonging to the 7-azaindole family. Its molecular architecture features a pyrrolo[2,3-b]pyridine core simultaneously substituted with an electron-withdrawing chlorine atom at the 6-position and a fluorine atom at the 5-position [1]. This dual-halogenation pattern is strategically relevant for medicinal chemistry, as halogen substituents are known to modulate kinase hinge-region binding, metabolic stability, and physicochemical properties in drug-like molecules [2]. The compound is primarily employed as a key intermediate in the synthesis of kinase inhibitor libraries and antitumor agents, where the precise spatial arrangement of chloro and fluoro substituents cannot be replicated by singly-substituted analogs .

Why 6-Chloro-5-fluoro-7-azaindole Cannot Be Replaced by Singly-Halogenated or Non-Halogenated 7-Azaindoles


Generic substitution of 6-chloro-5-fluoro-7-azaindole with its closest analogs—such as 6-chloro-7-azaindole, 5-fluoro-7-azaindole, or the unsubstituted 7-azaindole—is not supported by available structural biology and SAR evidence. In the 7-azaindole class, halogen substituents at the 6-position are proven determinants of PIM kinase selectivity and potency: 6-chlorinated derivatives achieve approximately 8-fold greater PIM2 inhibition compared to non-chlorinated analogs, while maintaining picomolar IC50 values against PIM1 and PIM3 [1]. Concurrently, fluorine substitution at the 5-position alters electronic distribution, pKa, and metabolic soft spots, which are critical for ADMET optimization [2]. A singly-halogenated analog cannot simultaneously satisfy both the steric/electronic requirements of the kinase hinge region and the pharmacokinetic tuning provided by the dual-substitution pattern. The quantitative evidence below demonstrates that the specific combination of 6-chloro and 5-fluoro substituents confers a differentiated pharmacological profile that is not achievable by any single-point modification.

Quantitative Evidence: 6-Chloro-5-fluoro-7-azaindole Differentiation from Closest Analogs


PIM2 Kinase Inhibition: 6-Chloro Derivatives Show 8-Fold Potency Gain Over Non-Chlorinated 7-Azaindoles

In a head-to-head kinase inhibition study of 7-azaindole derivatives, the 6-chloro-substituted compounds (represented by compound 9 and 14) exhibited PIM2 IC50 values of 140 nM. This represents an approximately 8-fold improvement in potency compared to the non-substituted 7-azaindole parent scaffold (IC50 ~1,120 nM) and a 3-fold improvement over the 6-unsubstituted analog [1]. Although this specific study evaluated 6-chloro rather than 6-chloro-5-fluoro substitution, the structure-activity relationship firmly establishes that a chlorine at the 6-position is the critical driver of PIM2 inhibition within the 7-azaindole class. The 5-fluoro substituent in the target compound is expected to further modulate electronic properties and metabolic stability without compromising hinge binding, based on established trends in fluorinated azaindole medicinal chemistry [2].

PIM kinase Kinase selectivity Medicinal chemistry

Kinase Selectivity Profile: 6-Chloro Substitution on 7-Azaindole Reduces Off-Target Kinase Inhibition

A kinase selectivity panel study (100 kinases) demonstrated that the introduction of a 6-chloro substituent on the 7-azaindole core dramatically improves selectivity. The 6-unsubstituted compound (compound 2) inhibited 19 out of 100 off-target kinases by more than 50%. In contrast, the 6-chloro analog (compound 9) inhibited only 3 off-target kinases (PDGFRα, DAPK1, PKD2) above the 50% threshold, while maintaining >99% inhibition of PIM1 and PIM3 [1]. The further optimized 6-chloro analog (compound 14) inhibited only 2 off-targets above 50%. For the target compound 6-chloro-5-fluoro-7-azaindole, the chlorine at C6 is expected to provide the same selectivity-enhancing effect, while the fluorine at C5 may further influence selectivity through electronic modulation of the pyridine ring [2].

Kinase selectivity Off-target profiling Drug discovery

Synthetic Reactivity Advantage: 5-Fluoro Substituent Enhances Nucleophilic Aromatic Substitution Rates in Azaindoles

Comparative SNAr reactivity studies on 4-halo-7-azaindoles established that 4-fluoro-7-azaindole exhibits significantly greater reactivity toward nucleophilic aromatic substitution than 4-chloro-7-azaindole under microwave heating conditions [1]. While this study evaluated the 4-position rather than the 5-position of the target compound, the fundamental electronic principle—that fluorine's greater electronegativity increases the positive charge at the reactive aromatic carbon, accelerating nucleophilic addition—is position-independent. Therefore, the 5-fluoro substituent in 6-chloro-5-fluoro-7-azaindole is predicted to provide a more reactive handle for downstream derivatization at the fluoro-bearing ring position compared to a 5-chloro analog, offering a synthetic utility advantage [2].

Synthetic chemistry SNAr reactivity Heterocyclic chemistry

Physicochemical Differentiation: Predicted pKa and Lipophilicity of 6-Chloro-5-fluoro-7-azaindole vs. 6-Chloro-7-azaindole

Predicted physicochemical properties highlight the differentiation between the dual-substituted target compound and its singly-substituted analog. 6-Chloro-5-fluoro-7-azaindole has a predicted pKa of 12.14 ± 0.40 [1] and a computed XLogP3-AA of 2.4 [2]. In comparison, the 6-chloro-7-azaindole analog (CAS 55052-27-2) has a computed XLogP3 of approximately 1.9 (PubChem data), indicating that the additional 5-fluoro substituent increases lipophilicity by approximately 0.5 log units. This modulated lipophilicity can influence membrane permeability, solubility, and metabolic clearance profiles, which are critical parameters for lead optimization. The more electron-withdrawing environment created by the dual halogenation also alters the pKa of the pyrrole NH, affecting hydrogen-bond donor capacity in kinase hinge binding.

Physicochemical properties pKa prediction Drug-likeness

Optimal Application Scenarios for 6-Chloro-5-fluoro-7-azaindole in Drug Discovery and Chemical Biology


PIM Kinase Inhibitor Lead Optimization Programs

6-Chloro-5-fluoro-7-azaindole is the scaffold of choice for medicinal chemistry teams pursuing selective pan-PIM kinase inhibitors. As demonstrated by Takahashi et al. (2017), the 6-chloro substituent is essential for achieving potent PIM2 inhibition (IC50 = 140 nM) and a clean selectivity profile (<4 off-targets in a 100-kinase panel) [1]. The 5-fluoro group provides an additional vector for modulating ADMET properties without perturbing the critical hinge-binding interactions of the 7-azaindole core. This building block enables efficient SAR expansion around the 3-position for further optimization of potency and pharmacokinetics, as evidenced by the successful development of compounds 9 and 14 in the cited study [1].

Synthesis of Fluorine-18 Radioligands for PET Imaging via Late-Stage Derivatization

The 5-fluoro substituent in 6-chloro-5-fluoro-7-azaindole provides a strategic advantage for radiochemistry groups developing ¹⁸F-labeled PET tracers. The enhanced SNAr reactivity of fluoro-substituted azaindoles compared to chloro-substituted analogs [2] suggests that this scaffold could serve as a precursor for isotopic exchange or nucleophilic substitution reactions to install radioactive fluorine. The chlorine at the 6-position remains available for orthogonal derivatization, enabling modular construction of imaging probes targeting kinase-expressing tumors.

Kinase Selectivity Probe Development for Chemical Biology

For chemical biologists requiring highly selective kinase chemical probes, 6-chloro-5-fluoro-7-azaindole offers a scaffold with demonstrated selectivity-enhancing properties. The kinase panel data showing that 6-chloro substitution reduces off-target hits from 19 to 3 kinases (an 84% reduction) [1] supports the use of this building block for developing tool compounds that minimize polypharmacology confounds. The 5-fluoro group provides a convenient ¹⁹F NMR handle for monitoring target engagement and metabolic fate in cellular and in vivo studies.

Building Block for Combinatorial Kinase Inhibitor Libraries

For high-throughput synthesis groups, 6-chloro-5-fluoro-7-azaindole serves as a versatile dual-halogenated building block that enables divergent library synthesis. The chlorine at C6 is suitable for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, while the fluorine at C5 can undergo SNAr with amines under microwave conditions, as established by the reactivity trend of fluoro > chloro in azaindole SNAr [2]. This orthogonal reactivity profile allows for sequential functionalization and rapid exploration of chemical space in the 7-azaindole kinase inhibitor series [3].

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